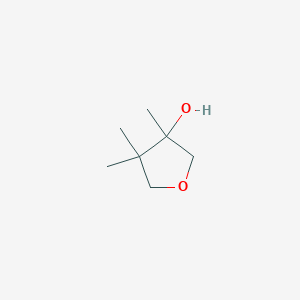
3,4,4-Trimethyltetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-Trimethyltetrahydrofuran-3-ol is a heterocyclic organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydrofuran, where the ring structure is substituted with three methyl groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyltetrahydrofuran-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with an acid catalyst to induce cyclization and form the tetrahydrofuran ring . The reaction is usually carried out in an inert solvent such as dimethyl sulfoxide at elevated temperatures around 160°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4-Trimethyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of 3,4,4-trimethyltetrahydrofuran-3-one.
Reduction: Formation of 3,4,4-trimethyltetrahydrofuran.
Substitution: Formation of halogenated derivatives such as 3,4,4-trimethyltetrahydrofuran-3-bromide.
Applications De Recherche Scientifique
3,4,4-Trimethyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique structural properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,4-Trimethyltetrahydrofuran-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules. The compound’s unique ring structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4-Tetramethyltetrahydrofuran: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2,5,5-Tetramethyltetrahydrofuran: Another derivative of tetrahydrofuran with different substitution patterns, leading to different chemical properties.
Uniqueness
3,4,4-Trimethyltetrahydrofuran-3-ol is unique due to the presence of both methyl groups and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups provides a balance of steric hindrance and reactivity, making it a valuable compound in various chemical applications.
Propriétés
Numéro CAS |
387357-60-0 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
3,4,4-trimethyloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-9-5-7(6,3)8/h8H,4-5H2,1-3H3 |
Clé InChI |
IELABRGJVOAXMF-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC1(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


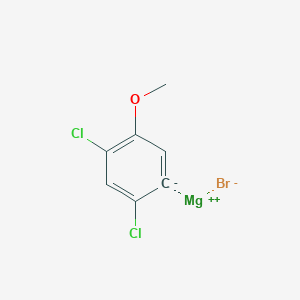
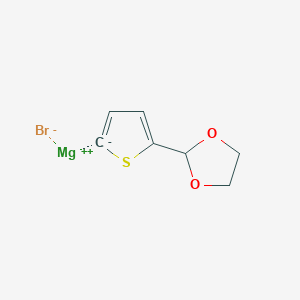
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)

![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
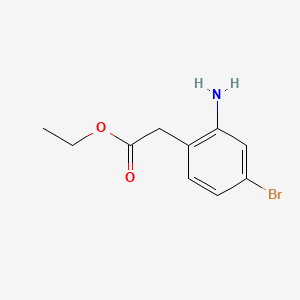
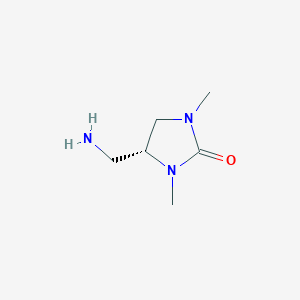
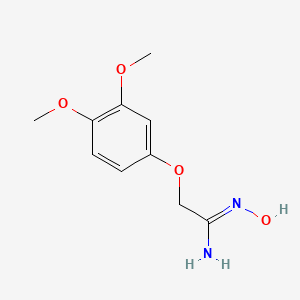

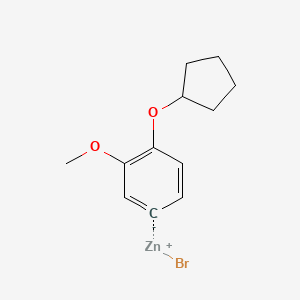

![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)

